molecular formula C9H9BrFNO2 B14908593 3-bromo-N-ethoxy-5-fluorobenzamide

3-bromo-N-ethoxy-5-fluorobenzamide

Cat. No.: B14908593
M. Wt: 262.08 g/mol
InChI Key: HDYPXAIWZIKYCI-UHFFFAOYSA-N
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Description

3-bromo-N-ethoxy-5-fluorobenzamide is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzamide, featuring bromine, ethoxy, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-ethoxy-5-fluorobenzamide typically involves the following steps:

    Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction, where an ethoxide ion (C2H5O-) reacts with the brominated benzene derivative.

    Fluorination: The fluorine atom is introduced through a nucleophilic aromatic substitution reaction using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

    Amidation: The final step involves the formation of the amide bond by reacting the substituted benzene derivative with an appropriate amine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-ethoxy-5-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-ethoxy-5-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme kinetics.

    Industrial Applications: The compound can be employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-ethoxy-5-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, ethoxy, and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-ethyl-4-fluorobenzamide
  • 3-bromo-N-ethoxy-4-fluorobenzamide
  • 3-bromo-N-ethoxy-5-chlorobenzamide

Uniqueness

3-bromo-N-ethoxy-5-fluorobenzamide is unique due to the specific positioning of the bromine, ethoxy, and fluorine substituents on the benzene ring. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

3-bromo-N-ethoxy-5-fluorobenzamide

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3,(H,12,13)

InChI Key

HDYPXAIWZIKYCI-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=CC(=CC(=C1)Br)F

Origin of Product

United States

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